3-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2,3-dimethylphenyl)urea
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Overview
Description
3-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2,3-dimethylphenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2,3-dimethylphenyl)urea typically involves the reaction of appropriate amines with isocyanates or carbamoyl chlorides. One possible synthetic route is as follows:
Step 1: Synthesis of the intermediate amine by reacting 4-chloroaniline with 2,3-dimethylphenyl isocyanate under controlled conditions.
Step 2: Cyclization of the intermediate amine with 3,4-dihydro-2H-pyrrole-5-carboxylic acid to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2,3-dimethylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies.
Industry: The compound can be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2,3-dimethylphenyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular pathways and biological processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-phenylurea
- 3-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methylphenyl)urea
Uniqueness
The unique structural features of 3-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2,3-dimethylphenyl)urea, such as the combination of a chlorophenyl group and a dimethylphenyl group, distinguish it from other similar compounds
Properties
IUPAC Name |
3-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2,3-dimethylphenyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O/c1-13-5-3-6-17(14(13)2)23(18-7-4-12-21-18)19(24)22-16-10-8-15(20)9-11-16/h3,5-6,8-11H,4,7,12H2,1-2H3,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXLHFWOZOSMQHK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N(C2=NCCC2)C(=O)NC3=CC=C(C=C3)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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